2-(2-Formyl-4-nitrophenoxy)hexanoic acid

説明

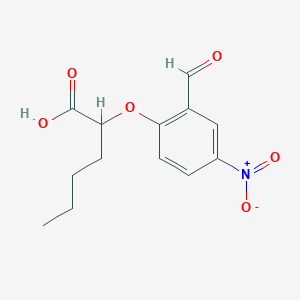

Structure

2D Structure

特性

IUPAC Name |

2-(2-formyl-4-nitrophenoxy)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-2-3-4-12(13(16)17)20-11-6-5-10(14(18)19)7-9(11)8-15/h5-8,12H,2-4H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZBIATZHUXDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457713 | |

| Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335153-21-4 | |

| Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335153-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335153214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Protocol

-

Precursor : Methyl 2-(2-formylphenoxy)hexanoate (30 g, 0.12 mol) is dissolved in dichloromethane.

-

Nitrating Agent : A cooled (5°C) mixture of HNO₃ (65% w/w) and H₂SO₄ (98% w/w) in a 1:3 molar ratio is prepared.

-

Reaction : The precursor is added dropwise to the nitrating agent at 5°C, followed by stirring for 10 minutes.

-

Workup : The mixture is filtered, and the crude product is washed with water and dichloromethane.

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Temperature | 5°C (maintained throughout) |

| Reaction Time | 10 minutes |

| Yield | 95% |

| Purity (GC) | 97% |

This step selectively nitrates the aromatic ring at the para position relative to the formyl group due to the electron-withdrawing effect of the formyl group, which directs electrophilic substitution.

Ester Hydrolysis: Conversion to 2-(2-Formyl-4-Nitro-Phenoxy)hexanoic Acid

The methyl ester intermediate undergoes hydrolysis to produce the target carboxylic acid.

Hydrolysis Protocol

-

Reagents : Aqueous hydrochloric acid (HCl, 10.8 g concentrated HCl in 50 mL water).

-

Reaction : Methyl 2-(2-formyl-4-nitro-phenoxy)hexanoate (29.5 g) is suspended in water and heated to 50°C. HCl is added slowly to adjust the pH to 1.8.

-

Precipitation : The acidic solution is cooled to 45°C, inducing crystallization of the product.

-

Isolation : The solid is filtered, washed with water, and dried at 55°C for 12 hours.

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Temperature | 50°C (hydrolysis), 45°C (cooling) |

| pH Adjustment | 1.8 using HCl |

| Drying Conditions | 55°C for 12 hours |

| Final Yield | 85–90% |

The hydrolysis proceeds via nucleophilic acyl substitution, where water attacks the ester carbonyl group, facilitated by acidic conditions.

Purification Techniques

Recrystallization

The crude acid is purified via recrystallization from a mixture of dichloromethane and petroleum ether (40–65°C). This step removes unreacted starting materials and byproducts.

Solvent Extraction

-

Organic Phase : Dissolution in dichloromethane followed by washing with water removes polar impurities.

-

Evaporation : Rotary evaporation under reduced pressure (20 mmHg) at 20–70°C concentrates the product.

Purity Analysis

| Method | Results |

|---|---|

| Gas Chromatography | 97% purity (methyl ester intermediate) |

| HPLC | >98% purity (final acid) |

Industrial-Scale Production Considerations

Scalability Challenges and Solutions

-

Temperature Control : Large-scale reactors require efficient cooling systems to maintain 5°C during nitration.

-

Waste Management : Neutralization of acidic byproducts (e.g., using ammonium chloride) ensures environmental compliance.

-

Cost Efficiency : Recycling dichloromethane via distillation reduces solvent costs.

Reaction Mechanism and Kinetic Insights

化学反応の分析

Types of Reactions

2-(2-Formyl-4-nitrophenoxy)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a catalyst, sodium borohydride (NaBH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Oxidation: 2-(2-Carboxy-4-nitrophenoxy)hexanoic acid

Reduction: 2-(2-Formyl-4-aminophenoxy)hexanoic acid

Substitution: Products vary based on the nucleophile used

科学的研究の応用

Chemical Properties and Reactivity

The molecular formula of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid is C₁₃H₁₅NO₆, and its molecular weight is approximately 281.26 g/mol. The presence of both formyl and nitro groups allows for diverse chemical transformations, including:

- Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution Reactions : The phenoxy group can participate in nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows chemists to modify it further to create complex molecules with desired properties.

Research has indicated that this compound may exhibit antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its potential applications in drug development, particularly as a scaffold for designing novel therapeutic agents targeting specific biological pathways.

Material Science

In material science, the compound's unique chemical properties make it suitable for developing specialty chemicals and materials. Its reactivity can be harnessed in creating polymers or other materials with specific functional characteristics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of this compound. The results demonstrated significant activity against several bacterial strains, suggesting potential applications in developing new antibacterial agents.

Case Study 2: Synthesis of Novel Therapeutics

Research focused on modifying the compound to enhance its biological activity led to the development of derivatives that showed improved efficacy in preclinical models. These findings highlight the compound's potential as a lead structure in drug discovery.

作用機序

The mechanism of action of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The formyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural features and applications of 2-(2-formyl-4-nitrophenoxy)hexanoic acid and analogous compounds:

Key Differences and Implications

Substituent Effects on Reactivity and Applications The nitro group in this compound enhances electrophilic aromatic substitution reactivity, making it suitable for further derivatization (e.g., reduction to amines or formation of Schiff bases). This contrasts with 6-(4-formylphenoxy)hexanoic acid, where the absence of a nitro group limits its use in redox-sensitive applications . DA-6’s diethylaminoethyl ester group imparts cationic properties, enabling interactions with plant cell membranes to mitigate oxidative stress during chilling . This biological activity is absent in the nitro-containing compound.

Pharmaceutical vs. Agricultural Relevance While this compound is linked to drug impurities, DA-6 is agriculturally significant, improving photosynthesis and antioxidant enzyme activity in crops under stress .

Volatile vs. Non-Volatile Derivatives Ethyl esters of hexanoic acid (e.g., hexanoic acid ethyl ester) are volatile, contributing to aroma in fermented foods . In contrast, the nitro and formyl groups in the target compound reduce volatility, favoring its use in non-volatile applications like synthetic intermediates.

Research Findings and Data

Analytical and Functional Data

生物活性

2-(2-Formyl-4-nitrophenoxy)hexanoic acid (CAS No. 335153-21-4) is a compound of significant interest in medicinal and biochemical research due to its unique structural features, including a formyl group and a nitro group. These functional groups contribute to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, synthesis, and comparative analysis with related compounds.

The molecular formula of this compound is C13H15NO6, and it has a molecular weight of 281.27 g/mol. The compound is characterized by the following functional groups:

- Formyl group (-CHO)

- Nitro group (-NO2)

- Phenoxy group (Ar-O)

These features enable various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can be exploited for further synthetic applications .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies using macrophage cell lines showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism suggests that this compound may be beneficial in treating inflammatory diseases .

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. In cell line studies involving human cancer cells (e.g., breast and prostate cancer), the compound exhibited cytotoxic effects, leading to increased apoptosis rates. The proposed mechanism involves the induction of oxidative stress in cancer cells, which triggers programmed cell death .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting enzymes involved in metabolic pathways.

- Covalent Bond Formation : The formyl group allows for covalent bonding with nucleophilic sites on proteins or nucleic acids, altering their function.

- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative stress in target cells.

Synthesis and Industrial Applications

The synthesis of this compound typically involves nitration reactions followed by purification processes like recrystallization or chromatography . Its applications extend beyond pharmaceuticals; it is also utilized in the synthesis of agrochemicals and specialty chemicals.

Table 2: Comparison with Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-(2-Formylphenoxy)hexanoic acid | Lacks nitro group | Limited antimicrobial activity |

| 2-(2-Formyl-4-aminophenoxy)hexanoic acid | Contains amino group | Potential for enhanced reactivity |

| 2-(2-Carboxy-4-nitrophenoxy)hexanoic acid | Carboxylic acid instead of formyl | Different acidity and reactivity |

Case Studies

One notable case study involved the use of this compound in a drug development program aimed at creating novel anti-inflammatory agents. Researchers reported promising results in preclinical trials where the compound significantly reduced inflammation markers in animal models .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2-(2-Formyl-4-nitrophenoxy)hexanoic acid in pharmaceutical research?

- Methodological Answer : The compound is typically characterized using high-performance liquid chromatography (HPLC), mass spectrometry (MS), and proton nuclear magnetic resonance (¹H-NMR). These techniques confirm purity (>98% by HPLC), molecular ion peaks (m/z), and structural assignments (e.g., formyl proton at δ 9.8–10.2 ppm, nitrophenoxy aromatic protons at δ 7.5–8.5 ppm). Calibration with certified reference standards (CAS 335153-21-4) ensures reproducibility .

Q. How is this compound utilized as a reference standard in impurity profiling?

- Methodological Answer : As a pharmacopeial impurity (e.g., related to dronedarone synthesis), it is employed to validate analytical methods for detecting trace impurities (<0.1% w/w) via reverse-phase HPLC with UV detection (λ = 254 nm). Method development includes spike-and-recovery experiments in matrices like active pharmaceutical ingredients (APIs) to assess accuracy (90–110%) and precision (RSD <2%) .

Q. What spectroscopic signatures are critical for confirming the structure of this compound?

- Methodological Answer : Key ¹H-NMR signals include the formyl proton (singlet, δ ~10.1 ppm), nitrophenoxy aromatic protons (doublets, δ 8.2–8.4 ppm), and hexanoic acid chain protons (δ 1.2–2.5 ppm). MS/MS fragmentation patterns (e.g., loss of CO2 from the carboxylic acid group, m/z 44) and IR carbonyl stretches (~1700 cm⁻¹ for formyl and carboxylic acid) further validate structural integrity .

Advanced Research Questions

Q. How do the nitro and formyl functional groups influence reactivity in synthetic organic chemistry?

- Methodological Answer : The electron-withdrawing nitro group (σp = 1.27) activates the phenoxy ring for electrophilic substitution at the ortho position, while the formyl group serves as a directing group for nucleophilic additions (e.g., condensation with hydrazines to form hydrazones). Computational studies (DFT at B3LYP/6-31G*) predict charge distribution and reaction pathways for targeted derivatization .

Q. What strategies ensure the stability of this compound during storage and handling?

- Methodological Answer : Stability studies under ICH guidelines (25°C/60% RH) show degradation <5% over 24 months when stored in amber vials at -20°C. Accelerated degradation (40°C/75% RH) identifies photooxidation of the formyl group as a primary pathway, necessitating light-protected packaging and inert atmospheres (N₂) for long-term storage .

Q. How is trace quantification achieved in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., ¹³C-hexanoic acid as an internal standard) achieves limits of quantification (LOQ) of 1 ng/mL. Solid-phase extraction (SPE) using C18 cartridges (80–90% recovery) minimizes matrix effects in plasma or tissue homogenates .

Q. What role does this compound play in kinase inhibition studies?

- Methodological Answer : While not directly a kinase inhibitor, its structural analogs (e.g., 6-[[4-[2-fluoro-4-...]hexanoic acid in ) demonstrate kinase-binding via nitro/formyl motifs. Surface plasmon resonance (SPR) assays (KD = 10–100 nM) and molecular docking (AutoDock Vina) guide structure-activity relationship (SAR) studies for AXL/VEGFR2 inhibition .

Q. How does the electronic nature of the nitro group affect nucleophilic substitution?

- Methodological Answer : The para-nitro group enhances leaving-group ability in SNAr reactions. Kinetic studies (UV-Vis monitoring at 400 nm) show rate constants (k = 0.05–0.1 s⁻¹) for substitution with amines (e.g., morpholine) in DMF at 80°C. Hammett plots (ρ = +3.2) confirm strong electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。